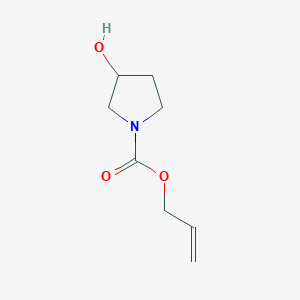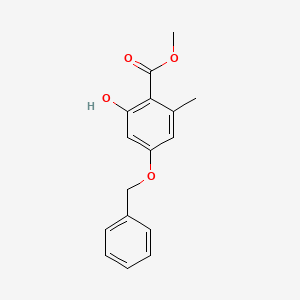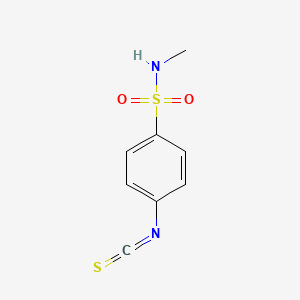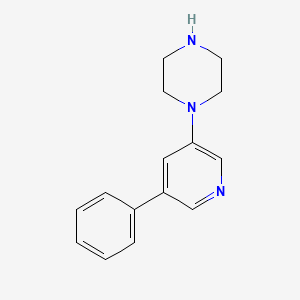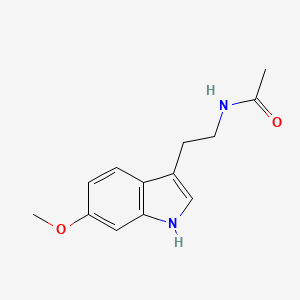
N-Acetyl-6-methoxytryptamine
Vue d'ensemble
Description
N-Acetyl-6-methoxytryptamine is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Melatonin in Plant Growth and Development
Research has demonstrated that melatonin plays a significant role in plant growth and development. For instance, a study found that exogenously applied melatonin affected the flowering of the short-day plant Chenopodium rubrum, indicating its involvement in plant photoperiodism (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone due to its similarity of action in animals and plants, influencing processes like seed germination and stress resistance (Arnao & Hernández-Ruiz, 2020).
Melatonin in Disease Treatment and Prevention
Melatonin has been studied for its therapeutic potential in various diseases. It has shown efficacy in combating bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions, with research indicating promising applications in treating sepsis (Hu et al., 2017). Moreover, melatonin has been researched for its neuroprotective properties, especially in the context of stroke, where it acts as a free radical scavenger and antioxidant (Watson et al., 2016).
Melatonin's Role in Enhancing Stress Tolerance in Plants
Studies have shown that melatonin can enhance stress tolerance in plants. For instance, it has been found to improve antioxidant and photosynthetic capacity in maize seedlings under salt stress (Chen et al., 2018), and alleviate the effects of cold stress in rice seedlings by modulating antioxidant enzyme activities (Han et al., 2017).
Potential Applications in Horticulture
Melatonin's diverse roles in plant physiology suggest its potential applications in horticulture. It influences growth, flowering, fruit ripening, and stress protection, making it a promising agent for improving crop production and food safety (Gao et al., 2022).
Antioxidant Properties and Therapeutic Applications
Melatonin's antioxidant properties have therapeutic implications in various medical fields. It has been used in treatments for conditions like metabolic and neurodegenerative diseases, cancer, and inflammation, supporting its potential in managing viral infections (Boga et al., 2012).
Mécanisme D'action
Target of Action
N-Acetyl-6-methoxytryptamine, also known as melatonin, primarily targets melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), which are predominantly expressed in many mammalian organs . It also interacts with MT3 receptors located in the liver and kidney .
Mode of Action
Melatonin interacts with its targets, MT1 and MT2 receptors, to regulate various physiological processes. It helps regulate sleep patterns and circadian rhythms . Additionally, melatonin acts as an antioxidant, scavenging excessive free radicals generated in the body, and exhibits anti-excitatory and anti-inflammatory properties .
Biochemical Pathways
Melatonin is synthesized from the essential amino acid tryptophan. Tryptophan is hydroxylated to form 5-hydroxytryptophan by tryptophan hydroxylase. This is then decarboxylated to yield the neurotransmitter serotonin. Serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase to produce N-acetyl serotonin, the immediate precursor of melatonin .
Pharmacokinetics
Melatonin is secreted from the pineal gland and to a lesser extent by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus . Its production and release are controlled by the light-dark cycle; light inhibits its production, whereas darkness stimulates it .
Result of Action
Melatonin’s action results in a multitude of physiological effects. It helps regulate sleep patterns and circadian rhythms, acts as an antioxidant, and scavenges excessive free radicals . It also displays a range of other functions, including oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .
Action Environment
The action of melatonin is influenced by environmental factors. Its production and release are controlled by the light-dark cycle, with light inhibiting its production and darkness stimulating it . This suggests that the efficacy and stability of melatonin’s action can be influenced by environmental light conditions.
Analyse Biochimique
Biochemical Properties
N-Acetyl-6-methoxytryptamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in enzymatic reactions with key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . These interactions are essential for the synthesis and regulation of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human melanocytes against UVB-induced damage through activation of NRF2-dependent pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct free radical scavenger which can detoxify oxygen and nitrogen-based reactants . It also plays a role in the modulation of tumor cell signaling pathways, resulting in growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that melatonin effectively reduces oxidative stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that even lower concentrations of melatonin can effectively protect organisms against oxidative stress
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the essential amino acid tryptophan . It interacts with enzymes or cofactors such as tryptophan hydroxylase, which converts tryptophan into 5-hydroxytryptophan .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its small molecular size and high lipophilicity, it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Subcellular Localization
It is known that melatonin is widely distributed in the tubular cells, xylem ducts, and secondary cell walls of plants .
Propriétés
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPALQXNVNJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


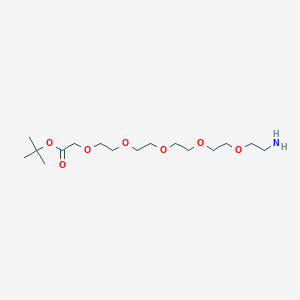
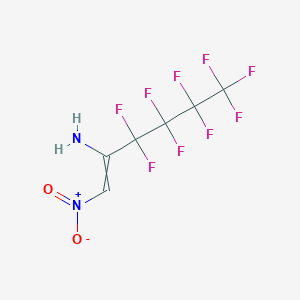
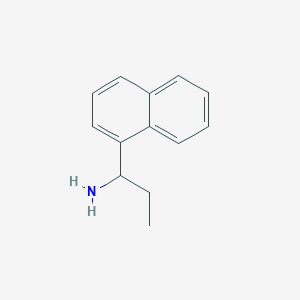
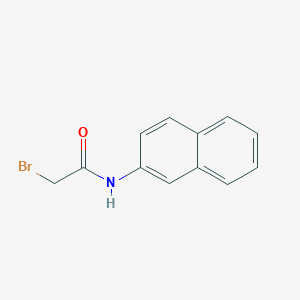
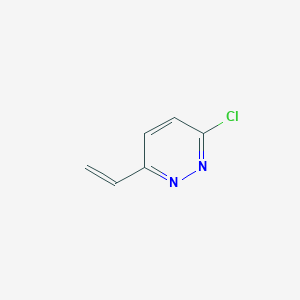



![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
